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Compound of Interest

Compound Name: RP 70676

Cat. No.: B1663315

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP 70676, identified by CAS number 136609-26-2, is a potent and orally bioavailable inhibitor
of acyl-CoA:cholesterol O-acyl transferase (ACAT). This document provides a comprehensive
technical overview of RP 70676, including its mechanism of action, physicochemical properties,
and key experimental data. Detailed methodologies for relevant assays are provided, and
critical pathways and workflows are visualized to support further research and development
efforts.
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Parameter Value Reference
Compound Name RP 70676 [1112]

CAS Number 136609-26-2 [1]I2]
Molecular Formula C25H28N4S [2][3]
Molecular Weight 416.58 g/mol [2]

1-(5-((4,5-Diphenyl-1H-
Synonyms imidazol-2-yl)thio)pentyl)-3,5- [2]
dimethyl-1H-pyrazole

Purity >98% [4]

Appearance Solid powder [3]

Mechanism of Action

RP 70676 is a potent inhibitor of acyl-CoA:cholesterol O-acyl transferase (ACAT), an
intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters.
By inhibiting ACAT, RP 70676 prevents the accumulation of cholesteryl esters within cells, a
key process in the development of atherosclerosis.
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Caption: Mechanism of Action of RP 70676 as an ACAT inhibitor.

In Vitro Efficacy

RP 70676 has demonstrated potent inhibitory activity against ACAT from various species and
tissues. The half-maximal inhibitory concentrations (IC50) are summarized below.

Target Species/Tissue IC50 (nM) Reference
ACAT Rat 25 [1]5]

ACAT Rabbit 44 [1][5]

ACAT Rabbit Arterial 40 [5]

ACAT Hamster Liver 21 [5]

Rabbit Intestine
ACAT 108 [5]
(cholesterol-fed)

ACAT Human Hepatic 44 [5]
Murine Macrophages
ACAT 540 [5]
(P388D)
Pharmacokinetics

In vivo studies in New Zealand White (NZW) rabbits have shown that RP 70676 is well
absorbed following oral administration.[5]

. Administration .
Species Dose Observation Reference
Route

Well absorbed
NZW Rabbits 10 mg/kg Oral (p.o.) with measurable [5]

plasma levels

Experimental Protocols
ACAT Inhibition Assay (General Protocol)
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A standardized experimental workflow for determining the IC50 of ACAT inhibitors is outlined
below. This protocol is a generalized representation based on standard biochemical assays for
enzyme inhibition.
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Caption: Generalized workflow for an in vitro ACAT inhibition assay.

Methodology:

e Enzyme Source Preparation: Microsomal fractions containing ACAT are prepared from
homogenized tissues (e.qg., liver, intestine) through differential centrifugation.

o Substrate Preparation: A stock solution of the substrate, typically radiolabeled oleoyl-CoA
(e.g., [14C]Oleoyl-CoA), is prepared in a suitable buffer.

e Inhibitor Preparation: RP 70676 is dissolved in a solvent like DMSO to create a stock
solution, from which serial dilutions are made.[3]

e Reaction Incubation: The microsomal preparation is pre-incubated with varying
concentrations of RP 70676 before initiating the reaction by adding the radiolabeled
substrate. The reaction is allowed to proceed at 37°C for a defined period.

e Reaction Termination and Lipid Extraction: The reaction is stopped by adding a mixture of
organic solvents (e.g., chloroform:methanol). Lipids, including the newly formed cholesteryl
esters, are extracted into the organic phase.

e Analysis: The extracted lipids are separated using thin-layer chromatography (TLC).

e Quantification: The radioactivity of the spots corresponding to cholesteryl esters is measured
using a scintillation counter.

e |C50 Determination: The percentage of inhibition at each concentration of RP 70676 is
calculated relative to a control without the inhibitor. The IC50 value is then determined by
plotting the percent inhibition against the log of the inhibitor concentration and fitting the data
to a sigmoidal dose-response curve.

Solubility
Solvent Concentration Notes Reference
125 mg/mL (300.06 _ o
DMSO Requires sonication [3]

mM)
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Storage and Stability

Form Temperature Duration Reference

Powder -20°C 3 years [3]

In Solvent -80°C 1 year [3]
Conclusion

RP 70676 is a well-characterized, potent inhibitor of ACAT with demonstrated activity across
multiple species, including humans. Its oral bioavailability makes it a valuable tool for in vivo
studies investigating the role of ACAT in cholesterol metabolism and related pathologies. The
provided data and protocols offer a foundation for researchers to incorporate RP 70676 into
their studies. This product is intended for research use only and not for human or veterinary
therapeutic use.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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